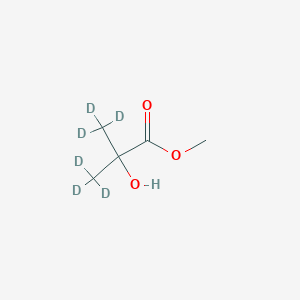
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 is a deuterated compound with the molecular formula C5H10O3. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 typically involves the esterification of 2-hydroxy-2-methylpropanoic acid with deuterated methanol (CD3OD). The reaction is catalyzed by an acid such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of deuterated drugs and materials
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and metabolic pathways, as they can be easily traced using spectroscopic techniques .
Comparison with Similar Compounds
Similar Compounds
Methyl ®-(-)-3-hydroxy-2-methyl-propionate: This compound is a stereoisomer and shares similar chemical properties but lacks deuterium labeling.
Methyl (S)-(+)-3-hydroxy-2-methylpropionate: Another stereoisomer with similar properties but without deuterium.
2-Hydroxy-2-methylpropiophenone: A related compound used in polymer chemistry but with different functional groups.
Uniqueness
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications where tracing and detailed analysis of reaction mechanisms are required .
Properties
CAS No. |
40662-44-0 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
124.17 g/mol |
IUPAC Name |
methyl 3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C5H10O3/c1-5(2,7)4(6)8-3/h7H,1-3H3/i1D3,2D3 |
InChI Key |
XYVQFUJDGOBPQI-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OC)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















